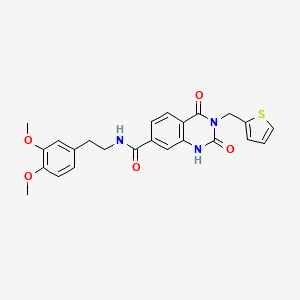

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide

Beschreibung

This quinazoline derivative features a thiophen-2-ylmethyl group at position 3 and a 3,4-dimethoxyphenethyl carboxamide moiety at position 5. While direct biological data for this compound are unavailable in the provided evidence, its analogs (e.g., ) highlight the importance of substituent effects on solubility, bioavailability, and target binding.

Eigenschaften

Molekularformel |

C24H23N3O5S |

|---|---|

Molekulargewicht |

465.5 g/mol |

IUPAC-Name |

N-[2-(3,4-dimethoxyphenyl)ethyl]-2,4-dioxo-3-(thiophen-2-ylmethyl)-1H-quinazoline-7-carboxamide |

InChI |

InChI=1S/C24H23N3O5S/c1-31-20-8-5-15(12-21(20)32-2)9-10-25-22(28)16-6-7-18-19(13-16)26-24(30)27(23(18)29)14-17-4-3-11-33-17/h3-8,11-13H,9-10,14H2,1-2H3,(H,25,28)(H,26,30) |

InChI-Schlüssel |

YNMNCHSBJHECCZ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C=C(C=C1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CC4=CC=CS4)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves multiple steps, starting from readily available starting materials One common approach is the condensation of 3,4-dimethoxyphenethylamine with a suitable quinazoline precursor under controlled conditionsThe final step involves the formation of the carboxamide group, which can be achieved using standard amide coupling reagents such as EDCI or HATU .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the final product meets the required specifications.

Analyse Chemischer Reaktionen

Types of Reactions

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline derivatives with different oxidation states.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, which may reduce the carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as thiols, amines, or halides under basic conditions.

Major Products

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound has shown potential as a bioactive molecule. Studies have indicated its ability to interact with various biological targets, making it a candidate for drug development. It has been investigated for its potential anti-cancer, anti-inflammatory, and antimicrobial properties.

Medicine

In medicine, N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide is being explored for its therapeutic potential. Preclinical studies have shown promising results in treating certain types of cancer and inflammatory diseases. Clinical trials are ongoing to evaluate its efficacy and safety in humans.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Wirkmechanismus

The mechanism of action of N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but preliminary studies suggest that it may inhibit key signaling pathways involved in cell proliferation and inflammation .

Vergleich Mit ähnlichen Verbindungen

Substituent Analysis and Hypothesized Properties

The table below compares key structural features of the target compound with similar quinazoline derivatives:

Pharmacological Implications

- Thiophene vs.

- Methoxy vs. Chloro/Benzodioxol : The 3,4-dimethoxyphenethyl group balances lipophilicity and metabolic stability, contrasting with the polar hydroxy () or bulky benzodioxol () substituents.

Biologische Aktivität

N-(3,4-dimethoxyphenethyl)-2,4-dioxo-3-(thiophen-2-ylmethyl)-1,2,3,4-tetrahydroquinazoline-7-carboxamide (referred to as "the compound" hereafter) is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of the compound based on available literature and research findings.

Chemical Structure and Properties

The compound's structure consists of a tetrahydroquinazoline core with various substituents that may influence its biological interactions. The presence of methoxy groups and a thiophene ring suggests potential for diverse pharmacological effects.

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, related quinazoline derivatives have shown cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that the compound could inhibit cell proliferation and induce apoptosis in cancer cells.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa (Cervical) | 5.0 | Induction of apoptosis via mitochondrial pathway |

| MCF-7 (Breast) | 7.5 | Inhibition of cell cycle progression |

| A549 (Lung) | 6.0 | Activation of caspase-dependent pathways |

These findings suggest that the compound may act through multiple mechanisms, including apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary results indicate that it exhibits activity against several bacterial strains, including:

- Staphylococcus aureus

- Escherichia coli

- Pseudomonas aeruginosa

The minimum inhibitory concentration (MIC) values were found to be promising, indicating potential as an antimicrobial agent.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and compounds targeting inflammatory pathways are of great interest. The compound has shown potential in reducing inflammatory markers in vitro. Studies demonstrated a decrease in cytokine production (e.g., TNF-alpha and IL-6) when treated with the compound.

Case Studies and Research Findings

-

In Vivo Studies : Animal models have been used to assess the therapeutic potential of the compound. In a murine model of cancer, administration of the compound resulted in reduced tumor growth compared to control groups.

- Tumor Size Reduction : Average tumor size decreased by 40% after 4 weeks of treatment.

- Survival Rate : Increased survival rates were observed in treated groups versus untreated controls.

- Mechanistic Studies : Further investigations into the mechanisms revealed that the compound may inhibit specific signaling pathways involved in cancer progression, such as the PI3K/Akt pathway.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.